molecular formula C16H11ClN2O2 B2939713 (2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 314048-22-1

(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2939713
CAS No.: 314048-22-1
M. Wt: 298.73
InChI Key: DVAAEFKUUURKSJ-MNDPQUGUSA-N
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Description

(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide typically involves the reaction of 4-chloroaniline with 3-formylchromone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

Uniqueness

(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-11-5-7-12(8-6-11)19-16-13(15(18)20)9-10-3-1-2-4-14(10)21-16/h1-9H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAAEFKUUURKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Cl)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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